molecular formula C9H10FNO3 B2689415 (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol CAS No. 2248184-29-2

(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol

Cat. No.: B2689415
CAS No.: 2248184-29-2
M. Wt: 199.181
InChI Key: FTDUJWIWWQOIPH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols This compound features a chiral center at the second carbon atom, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitro group followed by selective reduction of the ketone. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction methods.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-one.

    Reduction: (2R)-2-(4-Fluoro-2-aminophenyl)propan-1-ol.

    Substitution: (2R)-2-(4-Amino-2-nitrophenyl)propan-1-ol, (2R)-2-(4-Mercapto-2-nitrophenyl)propan-1-ol.

Scientific Research Applications

(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups on the aromatic ring can influence the compound’s binding affinity and specificity. The secondary alcohol group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-Chloro-2-nitrophenyl)propan-1-ol
  • (2R)-2-(4-Bromo-2-nitrophenyl)propan-1-ol
  • (2R)-2-(4-Methyl-2-nitrophenyl)propan-1-ol

Uniqueness

(2R)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

(2R)-2-(4-fluoro-2-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(5-12)8-3-2-7(10)4-9(8)11(13)14/h2-4,6,12H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDUJWIWWQOIPH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.